
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of three phenyl groups attached to the triazole ring, making it a highly substituted derivative. The compound’s unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
The synthesis of 1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as copper(I) or nickel(II) salts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms, depending on the reducing agent used.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole can be compared with other triazole derivatives, such as:
1,2,3-Triazole: A simpler triazole with fewer substituents, often used in click chemistry.
1,2,4-Triazole: Another isomer with different substitution patterns and biological activities.
1,4,5-Trisubstituted Triazoles: These compounds have three substituents at different positions on the triazole ring and exhibit unique chemical properties.
The uniqueness of this compound lies in its highly substituted structure, which imparts distinct chemical and biological properties compared to its simpler counterparts.
Propriétés
Numéro CAS |
15256-68-5 |
|---|---|
Formule moléculaire |
C20H15N3O |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
1-oxido-2,4,5-triphenyltriazol-1-ium |
InChI |
InChI=1S/C20H15N3O/c24-23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-22(23)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
BARMMMIGTKOSIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN([N+](=C2C3=CC=CC=C3)[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


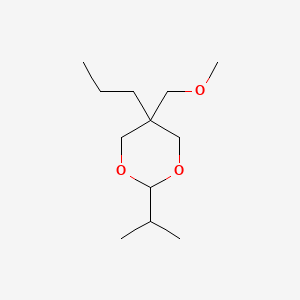

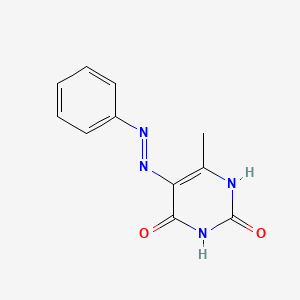
![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
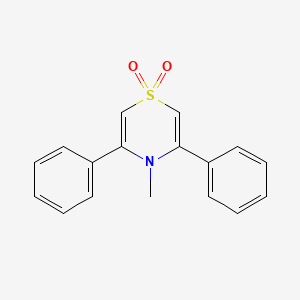
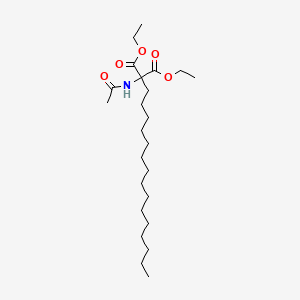
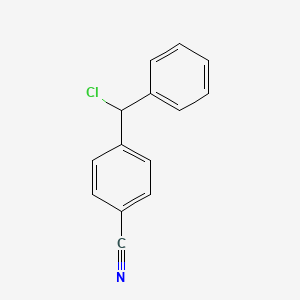
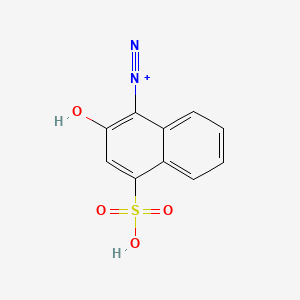

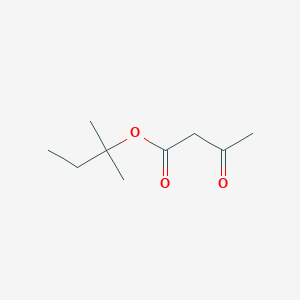


![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
